molecular formula C6H11Cl2N3 B3048391 N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride CAS No. 167300-07-4

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B3048391
CAS No.: 167300-07-4
M. Wt: 196.07 g/mol
InChI Key: ZEVYIPSWNLZESZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of pyrazine derivatives with methylamine. One common method includes the alkylation of pyrazine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • N-Methyl-1-(pyridin-2-yl)methanamine
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride

Comparison: N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-7-4-6-5-8-2-3-9-6;;/h2-3,5,7H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVYIPSWNLZESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622274
Record name N-Methyl-1-(pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167300-07-4
Record name N-Methyl-1-(pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride
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N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride
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N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride
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N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride
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N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 6
N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride

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